molecular formula C17H16N4O2S B12038380 4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-97-9

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12038380
CAS No.: 478255-97-9
M. Wt: 340.4 g/mol
InChI Key: YBMBQKSZTUJTCS-VCHYOVAHSA-N
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Description

“4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography or crystallization are employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, it is investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine

The compound shows promise as a therapeutic agent due to its potential to inhibit certain enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, it may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of “4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione” involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The presence of both the hydroxy and methoxy groups in the benzylidene moiety, along with the m-tolyl group, imparts unique chemical and biological properties to the compound, distinguishing it from other triazole derivatives.

Properties

CAS No.

478255-97-9

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-11-4-3-5-13(8-11)16-19-20-17(24)21(16)18-10-12-6-7-14(22)15(9-12)23-2/h3-10,22H,1-2H3,(H,20,24)/b18-10+

InChI Key

YBMBQKSZTUJTCS-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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